(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
Description
It serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer agents, drug delivery systems, and inflammation modulators. Its synthesis involves esterification of 1H-indol-1-ol with chloroacetic acid under optimized conditions . The compound’s structure features a 2-methyl-substituted dihydroindole ring fused to an oxoacetic acid moiety, which confers unique steric and electronic properties compared to non-methylated analogs .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGESGOYJOOYVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649323 | |
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018295-36-7 | |
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the Indoline Core
- Starting from 2-methylaniline derivatives or 2-methylphenylhydrazines, intramolecular cyclization is induced under acidic or basic conditions to form the 2-methyl-2,3-dihydroindole ring.
- Catalysts such as Lewis acids or transition metals may be employed to facilitate ring closure.
- Typical solvents include polar aprotic solvents like dimethylformamide or dimethyl sulfoxide (DMSO).
Purification and Isolation
- After acylation, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is purified by recrystallization (e.g., from ethyl acetate) or chromatographic techniques to achieve high purity (typically 97–98%).
Alternative Synthetic Routes
- Some protocols involve initial formation of substituted indoline esters followed by hydrolysis to yield the free acid.
- Oxidative steps using hydrogen peroxide and sodium hydroxide in DMSO have been reported to modify intermediate compounds to the desired oxoacetic acid structure.
- Reductive steps and protection/deprotection strategies may be employed to manage sensitive functional groups during synthesis.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| 1 | Cyclization to indoline | 2-methylaniline derivatives, acid/base catalyst | 90–130 °C | Polar aprotic solvents, 4–8 hours |
| 2 | N-Acylation with oxalyl chloride | Oxalyl chloride, triethylamine, halogenated solvent | Below −70 °C | Low temperature to control side reactions |
| 3 | Work-up and extraction | Water quench, ethyl acetate extraction | Room temperature | Multiple washing steps for purity |
| 4 | Purification | Recrystallization in ethyl acetate | Ambient | Achieves 97–98% purity |
| 5 | Optional oxidation/reduction | H2O2, NaOH in DMSO | Ambient | For functional group modifications |
Research Findings and Observations
- The multi-step synthesis requires precise temperature control, especially during the acylation step, to prevent decomposition or side reactions.
- The use of aprotic polar solvents like DMSO facilitates both cyclization and oxidation steps, enhancing yields.
- Purity levels above 97% are routinely achieved by combining extraction and recrystallization techniques, critical for pharmaceutical applications.
- The compound’s structural similarity to indole-3-acetic acid suggests potential biological activity, which underscores the importance of obtaining high-purity material for research.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential neuroprotective and antioxidant properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2-(1-Oxoisoindolin-2-yl)acetic Acid (C₁₀H₉NO₃)
Methyl (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetate (C₁₁H₁₁NO₃)
- Structure : Methyl ester derivative of 2-oxoindole-3-acetic acid.
- Properties : Enhanced lipophilicity due to the ester group, improving membrane permeability but reducing metabolic stability compared to the carboxylic acid form .
- Applications : Used in prodrug strategies to enhance bioavailability .
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (C₁₀H₉NO₃)
- Structure : Direct analog without the 2-methyl group.
- Properties : Lower molecular weight (191.18 g/mol) and altered hydrogen-bonding capacity due to the absence of steric hindrance from the methyl group .
- Applications : Investigated for binding to HIV integrase, highlighting the role of substituents in biological targeting .
2-(4-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (C₁₀H₈ClNO₃)
- Structure : Features a chloro substituent at the 4-position of the indole ring.
- Properties : Increased electron-withdrawing effects enhance reactivity in electrophilic substitutions. The chlorine atom may facilitate halogen bonding in drug-receptor interactions .
- Applications: Potential use in designing halogenated therapeutics with modified pharmacokinetics.
Ethyl Diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
- Structure : Contains a diazo group and hydroxyl substituent.
- Properties : High reactivity under Lewis acid catalysis, enabling diverse decomposition pathways to generate heterocyclic scaffolds .
- Applications : Valued in synthetic chemistry for constructing complex indole derivatives.
Structural and Functional Analysis
Impact of Substituents
| Compound | Substituent(s) | Key Effects |
|---|---|---|
| Target Compound | 2-Methyl | Steric hindrance improves metabolic stability; modulates binding affinity. |
| Methyl Ester Analog | Methyl ester | Increased lipophilicity; prodrug potential. |
| Chloro-substituted Analog | 4-Chloro | Enhanced reactivity and halogen bonding. |
| Hydroxy-diazo Derivative | Diazo, 3-hydroxy | High synthetic versatility for heterocycle formation. |
Pharmacological Relevance
- The target compound’s 2-methyl group may reduce off-target interactions compared to non-methylated analogs, making it a preferred intermediate in drug design .
- Chloro and ester derivatives show tailored applications: halogenated analogs for targeted therapies, esters for prodrug development .
Biological Activity
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid is a compound belonging to the indole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.
Molecular Formula: C₁₁H₁₁NO₃
CAS Number: 1018295-36-7
Molar Mass: 205.21 g/mol
Hazard Classification: Irritant
This compound interacts with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to the formation of reactive intermediates that may participate in further biochemical reactions .
Cellular Effects
The compound has demonstrated significant effects on cellular processes:
- Cell Signaling: It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Gene Expression: The compound influences gene expression patterns associated with cellular stress responses and metabolic regulation.
- Metabolic Activity: It has been implicated in altering metabolic pathways that could lead to enhanced cellular function or protection against oxidative stress .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Excellent |
| Bacillus mycoides | 0.0048 | Excellent |
| Candida albicans | 0.0048 | Excellent |
| Staphylococcus aureus | 0.0048 | Good |
| Pseudomonas aeruginosa | 0.0134 | Moderate |
These results indicate its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Therapeutic Applications
The compound is being investigated for various therapeutic applications:
- Neuroprotective Effects: Studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antioxidant Activity: The compound exhibits antioxidant capabilities that can mitigate oxidative stress in cells.
- Anticancer Potential: Indole derivatives have been widely studied for their anticancer activities, and this compound is no exception. Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction .
Case Studies
In a recent study involving synthesized indole derivatives, this compound was evaluated alongside other compounds for its anticancer properties:
Q & A
Q. What spectroscopic methods are recommended for characterizing the structural and vibrational properties of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid?
- Methodological Answer : A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential. FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for the oxoacetic moiety), while FT-Raman detects vibrations in aromatic indole rings. ¹H/¹³C NMR resolves proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, indole protons at δ 6.8–7.5 ppm). Theoretical calculations (DFT/B3LYP) with basis sets like 6-311++G(d,p) validate experimental data by predicting vibrational frequencies and NMR chemical shifts .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer :
- Aldol Condensation : React ethyl diazoacetate with substituted isatins (e.g., 2-methylisatin) under Lewis acid catalysis (e.g., BF₃·OEt₂) to form α-diazo-β-hydroxy esters, followed by decomposition to yield the target compound .
- Coupling Reactions : Use EDC/HOBt-mediated amidation or esterification to modify the oxoacetic acid moiety. For example, coupling with amines in dry DMF at 40°C overnight .
Advanced Research Questions
Q. How do reaction conditions influence mechanistic pathways in the synthesis of related indole derivatives?
- Methodological Answer : The choice of Lewis acid and solvent polarity dictates reaction mechanisms:
- Cationic Pathway : Strong Lewis acids (e.g., SnCl₄) polarize the α-diazo-β-hydroxy ester, favoring carbocation formation and electrophilic substitution.
- Non-Cationic Pathway : Weak acids (e.g., ZnCl₂) promote [3,3]-sigmatropic rearrangements. Solvent nucleophilicity (e.g., THF vs. DCM) further modulates product distribution. Monitor intermediates via LC-MS and optimize conditions using DoE (Design of Experiments) .
Q. What computational strategies resolve electronic properties and conformational dynamics of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths, dipole moments, and HOMO-LUMO gaps (e.g., HOMO localized on indole ring, LUMO on oxoacetic group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) to analyze conformational stability. Pair with experimental FT-IR data to validate hydrogen-bonding networks .
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Methodological Answer : Use SHELXL for high-resolution refinement:
- Apply TWIN/BASF commands for twinned crystals.
- Validate thermal displacement parameters (ADPs) with the Hirshfeld test.
- Cross-validate with spectroscopic data (e.g., NMR crystallography) to resolve ambiguities in hydrogen atom positioning .
Data Contradiction Analysis
Q. How to address conflicting vibrational data between experimental and theoretical models?
- Methodological Answer :
- Scale Factors : Apply frequency scaling (0.96–0.98) to DFT-calculated wavenumbers to align with experimental FT-IR/FT-Raman.
- Anharmonic Corrections : Use second-order perturbation theory (VPT2) for overtone/combination bands.
- Solvent Effects : Include PCM (Polarizable Continuum Model) in calculations if experiments are performed in solution .
Experimental Design
Q. What strategies improve crystallization success for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 2:1 DCM:hexane or slow evaporation from ethanol.
- Seeding : Introduce microcrystals to induce nucleation.
- Cryoprotection : For low-temperature data collection, use glycerol (20% v/v) in the mother liquor .
Structure-Activity Relationship (SAR) Considerations
Q. How does methyl substitution at the 2-position impact biological activity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., 2-ethyl, 2-H derivatives) and test in bioassays (e.g., antifungal or kinase inhibition).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HIV integrase or PKCβ). The 2-methyl group may enhance hydrophobic binding in pocket residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
